Product packaging for Vina-ginsenoside R8(Cat. No.:CAS No. 156042-22-7)

Vina-ginsenoside R8

Cat. No.: B591439
CAS No.: 156042-22-7
M. Wt: 963.165
InChI Key: IAEZLXLDZBZQPU-UHFFFAOYSA-N
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Description

Context of Ginsenosides (B1230088) within Panax Species

Ginsenosides are the primary active constituents found in plants of the Panax genus, most notably ginseng. biosynth.commdpi.com These compounds are triterpenoid (B12794562) saponins (B1172615), and their diversity is a key factor in the pharmacological properties attributed to different ginseng species. mdpi.com To date, over 289 saponins have been reported from eleven different Panax species, with at least 123 identified in various forms of Panax ginseng. mdpi.com

Vina-ginsenoside R8 has been identified in several Panax species, including Panax vietnamensis (Vietnamese ginseng), Panax ginseng (Korean ginseng), and Panax quinquefolius (American ginseng). mdpi.comjst.go.jpnih.gov It was first isolated from the rhizomes and roots of Panax vietnamensis. jst.go.jpnih.gov The presence and concentration of this compound can vary depending on the plant part (root, rhizome, fruit) and processing methods, such as steaming. mdpi.comnih.gov For instance, it has been detected in the fruit of P. ginseng and identified as a major ginsenoside metabolite in red ginseng. mdpi.comnih.gov

Significance of this compound as an Ocotillol-type Saponin (B1150181)

Ginsenosides are structurally classified into several types, with the most common being protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types. This compound, however, belongs to the less common but significant ocotillol-type. tandfonline.com Ocotillol-type saponins are characterized by a five-membered ether ring in their side chain. tandfonline.com

The structure of this compound features a migrated double bond in the side chain and a hydroxyl group at the C-25 position. tandfonline.com Its chemical formula is C₄₈H₈₂O₁₉ and it has a molecular weight of 963.17 g/mol . biosynth.com The structural elucidation of this compound and other novel saponins from Panax vietnamensis was accomplished through chemical and spectroscopic methods, including mass spectrometry and various NMR techniques. jst.go.jptandfonline.com The confirmation of its structure was aided by comparison with similar compounds and through photosensitized oxidation of ginsenoside Rd. tandfonline.com

Overview of Current Research Landscape on this compound

Initial research on this compound was part of broader investigations into the chemical constituents of newly discovered Panax species, particularly Panax vietnamensis. jst.go.jpnih.govtandfonline.com These early studies focused on the isolation and structural determination of novel saponins. jst.go.jpnih.gov

More recent research has begun to explore the potential biological activities of this compound. Studies have investigated its effects on platelet aggregation, with one report indicating it displays activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation with an IC₅₀ value of 25.18 μM. medchemexpress.comchemsrc.com Additionally, computational studies have explored the interaction of this compound and other saponin derivatives with enzymes involved in oxidative stress, such as endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1). ijpsr.com Research has also pointed to its potential for neuroprotection and enhancing cognitive function. biosynth.com The ongoing study of this compound continues to uncover its potential applications in pharmacotherapy and nutraceuticals. biosynth.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₈H₈₂O₁₉ biosynth.com
Molecular Weight 963.17 g/mol biosynth.com
CAS Number 156042-22-7 biosynth.com
Density 1.4±0.1 g/cm³ chemsrc.com
Boiling Point 1044.4±65.0 °C at 760 mmHg chemsrc.com
Flash Point 585.4±34.3 °C chemsrc.com
LogP 1.25 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H82O19 B591439 Vina-ginsenoside R8 CAS No. 156042-22-7

Properties

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEZLXLDZBZQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107305
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93376-72-8
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93376-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, (3β,12β)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of Vina Ginsenoside R8

Plant Sources of Vina-ginsenoside R8

This compound is a dammarane-type saponin (B1150181) that has been identified and isolated from several plant species within the Panax genus, which is renowned for its use in traditional medicine. The distribution of this specific ginsenoside varies among different species and even within different parts of the same plant.

Panax vietnamensis Rhizomes and Roots

Vietnamese ginseng (Panax vietnamensis Ha et Grushv.) is a significant natural source of this compound. Chemical investigations into the saponin composition of the rhizomes and roots of this species have led to the isolation and structural elucidation of this compound, along with several other novel dammarane (B1241002) saponins (B1172615). researchgate.net The underground parts of P. vietnamensis, including the rhizome and roots, are noted for their remarkably high total saponin content compared to other Panax species. researchgate.net The presence of this compound contributes to the unique phytochemical profile of this particular ginseng variety. nih.govphcogrev.comphcogrev.com

Panacis majoris Rhizomes

This compound has also been identified as a constituent of Panacis majoris rhizomes. acgpubs.org This plant, used in traditional Chinese medicine, contains a wide array of triterpenoid (B12794562) saponins. acgpubs.org The isolation of this compound from P. majoris underscores the shared chemical features among different species of the Panax genus. acgpubs.org

Extraction and Purification Methodologies for this compound

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by extensive purification to separate it from a complex mixture of other ginsenosides (B1230088) and plant metabolites.

Chromatographic Separations (e.g., Diaion HP-20, silica (B1680970) gel, MCI gel, semi-preparative HPLC)

Chromatography is the cornerstone of ginsenoside purification. After initial extraction, the crude extract is typically subjected to various chromatographic techniques to achieve separation.

Macroporous Adsorption Chromatography: The crude extract is often first passed through a macroporous resin column, such as Amberlite or Diaion HP-20. nih.gov This step helps in the initial cleanup and enrichment of total saponins by removing pigments, polysaccharides, and other impurities.

Silica Gel Column Chromatography: The enriched saponin fraction is then repeatedly chromatographed over silica gel columns. This technique separates compounds based on polarity, and by using a gradient of different solvent mixtures, researchers can gradually elute fractions containing different ginsenosides.

Ion-Exchange Chromatography: To further purify the fractions, techniques like anion-exchange chromatography may be employed to separate acidic components from the neutral ginsenosides. nih.gov

High-Performance Liquid Chromatography (HPLC): The final step in isolating pure this compound typically involves preparative or semi-preparative HPLC. researchgate.net This high-resolution technique is essential for separating structurally similar ginsenosides from one another, yielding the pure compound. nih.govnih.govunram.ac.id The choice of column (e.g., C18) and mobile phase is optimized to achieve the best possible separation. nih.govnih.gov

Solvent Extraction Techniques

The initial step in obtaining ginsenosides from plant material is solvent extraction. The choice of solvent and method significantly impacts the efficiency and profile of the extracted compounds. researchgate.net

Conventional Solvent Extraction: Methods such as heat reflux and Soxhlet extraction using solvents like methanol (B129727) or aqueous ethanol are traditionally used. researchgate.netnih.gov Refluxing with 100% methanol has been shown to be highly effective for recovering a broad range of ginsenosides. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. semanticscholar.orgresearchgate.net UAE can often be performed at lower temperatures and for shorter durations compared to conventional methods, which is beneficial for thermally sensitive compounds. researchgate.net

Accelerated Solvent Extraction (ASE): This is an advanced method that utilizes elevated temperatures and pressures to increase extraction speed and efficiency. nih.govresearchgate.net Optimized ASE conditions, such as using a specific concentration of ethanol at a high temperature, can maximize the yield of total ginsenosides. nih.govresearchgate.net

Table 2: Overview of Extraction and Purification Techniques for Ginsenosides
TechniquePurposeExamples/Conditions
Solvent ExtractionInitial recovery of crude saponins from plant materialReflux with methanol; Ultrasound-assisted extraction with aqueous ethanol researchgate.netnih.govresearchgate.net
Macroporous Resin ChromatographyEnrichment of total saponins and removal of impuritiesDiaion HP-20, Amberlite AB-8 nih.gov
Silica Gel ChromatographySeparation of ginsenosides based on polarityStepwise gradient elution with solvent mixtures (e.g., chloroform-methanol-water)
Semi-preparative HPLCFinal purification of individual ginsenosidesC18 column with a mobile phase like acetonitrile-water gradient researchgate.netnih.gov

Structural Elucidation and Characterization of Vina Ginsenoside R8

Spectroscopic Characterization Techniques

The elucidation of the complex structure of Vina-ginsenoside R8 has been heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, NOE, HMBC)

NMR spectroscopy has been crucial in defining the carbon skeleton and the nature and attachment points of the sugar moieties of this compound.

¹³C NMR: Comparison of the ¹³C NMR data of this compound with related compounds, such as majonoside F4, was instrumental in confirming its structure. tandfonline.com This technique helps in identifying each carbon atom in the molecule, providing a fingerprint of the compound's structure.

NOE (Nuclear Overhauser Effect): NOE experiments have been utilized to disclose the stereochemistry of the side chain in related vina-ginsenosides, a technique that is also applicable to this compound for determining the spatial proximity of atoms. tandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is another powerful 2D NMR technique that has been employed to determine the structure of the side chain in similar ginsenosides (B1230088) by showing correlations between protons and carbons that are separated by two or three bonds. tandfonline.com This is particularly useful for establishing the connectivity between the aglycone and the glycosidic units.

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the general application of these NMR techniques has been fundamental to its structural elucidation. glycoscience.rutandfonline.com

Mass Spectrometry (MS) (e.g., EI-MS, UPLC-QTOF-MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound, further confirming its structure and the composition of its sugar chains.

Molecular Formula and Weight: this compound has a molecular formula of C₄₈H₈₂O₁₉ and a molecular weight of 963.153 g/mol . chemsrc.combiosynth.com

EI-MS (Electron Impact Mass Spectrometry): EI-MS, often used for the analysis of trimethylsilyl (B98337) (TMS) derivatives, has been helpful in determining the structure of the side chain and the position of acetyl groups in related vina-ginsenosides. tandfonline.com

UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique has been used for the identification and structural analysis of ginsenosides, including this compound. researchgate.netmdpi.com In positive ion mode, this compound can be identified by its [M+H]⁺ ion at m/z 963.55231 and its [M+Na]⁺ ion at m/z 985.53425. researchgate.netmdpi.com

Interactive Data Table: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₄₈H₈₂O₁₉ chemsrc.combiosynth.com
Molecular Weight963.153 chemsrc.com
Exact Mass962.545044 chemsrc.com
[M+H]⁺963.55231 researchgate.netmdpi.com
[M+Na]⁺985.53425 researchgate.netmdpi.com

Stereochemical Aspects of this compound

The biological activity of ginsenosides is often dependent on their stereochemistry.

Configuration at Key Chirality Centers (e.g., C-24)

The stereochemistry of this compound, particularly at the C-24 position, is a defining feature. Photosensitized oxidation of ginsenoside Rd has been shown to produce this compound, confirming its structure and implying its biogenesis. tandfonline.com This reaction highlights the specific stereochemical arrangement at key chiral centers. The difference in ¹³C NMR values between Vina-ginsenoside R9 and its epimer, which is related to this compound, arises from the opposite chirality at the C-24 position. tandfonline.com

Comparative Structural Analysis with Related Ginsenosides

The structure of this compound is closely related to other ocotillol-type saponins (B1172615).

Relationship to Majonoside F4 and Majonoside-F1

The structural confirmation of this compound was achieved through comparison with similar compounds. tandfonline.com

Majonoside F4: this compound has a side chain with a migrated double bond and a hydroxyl group at C-25. Its structure was confirmed by comparing its ¹³C NMR spectrum with that of majonoside F4, which is a 3-O- and 20-O-di-β-D-glucoside of the same aglycone. slideshare.nettandfonline.com

Majonoside-F1: Vina-ginsenoside R9, a compound structurally similar to this compound with a migrated double bond in the side chain, was determined by comparing its ¹³C NMR data with that of majonoside-F1, its 24-epimer. slideshare.nettandfonline.com This comparative approach underscores the structural similarities and subtle differences that define this class of ginsenosides.

Differentiation from Other Vina-ginsenosides (e.g., R9, R10, R11, R13)

The structural elucidation of this compound is further refined by comparing it with other closely related vina-ginsenosides isolated from Panax vietnamensis. These comparisons highlight the subtle yet significant structural variations that define each unique compound. Key differentiators include the nature of the aglycone side chain, the stereochemistry at chiral centers, and the type and arrangement of sugar moieties.

This compound vs. Vina-ginsenoside R9:

This compound and Vina-ginsenoside R9 are structurally very similar, both featuring a distinctive dammarane-type aglycone with a migrated double bond in the side chain. tandfonline.com The primary distinction between them lies in the stereochemistry at the C-24 position. tandfonline.com This subtle difference in the spatial arrangement of the atoms gives rise to two distinct epimers. The structures of both this compound and R9 were definitively confirmed through photosensitized oxidation of Ginsenoside Rd, which yielded a mixture of this compound, Vina-ginsenoside R9, and its 24-epimer. tandfonline.com This experimental evidence underscores the close biosynthetic relationship and the isomeric nature of these two compounds.

This compound vs. Vina-ginsenosides R10 and R11:

In contrast to the open and modified side chain of this compound, Vina-ginsenosides R10 and R11 are characterized by the presence of a pyran ring within their side chains. tandfonline.comjst.go.jp This cyclic feature represents a significant departure from the structure of this compound. The formation of the pyran ring in Vina-ginsenosides R10 and R11 results in a more rigid and conformationally distinct side chain. The stereochemistry of these cyclic side chains was meticulously determined using advanced spectroscopic techniques, including Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) in NMR spectroscopy, as well as through chemical means such as Jones' oxidation. tandfonline.com

This compound vs. Vina-ginsenoside R13:

Vina-ginsenoside R13 is distinguished from this compound by the presence of a vicinal diol system in its side chain. tandfonline.comnih.gov This feature, consisting of two hydroxyl groups on adjacent carbon atoms (C-24 and C-25), presents a different pattern of hydroxylation compared to the single hydroxyl group at C-25 and the migrated double bond in this compound. tandfonline.comnih.govresearchgate.net The structural determination of this diol-containing side chain in Vina-ginsenoside R13 was accomplished through the use of Electron Ionization Mass Spectrometry (EI-MS) and HMBC experiments. tandfonline.com

The following interactive table summarizes the key structural differences between this compound and its related compounds.

CompoundAglycone TypeKey Side Chain FeatureGlycosylation PatternMolecular Formula
This compound Dammarane (B1241002)Migrated double bond (C-24/25) and OH at C-253-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl], 20-O-β-D-glucopyranosylC48H82O19
Vina-ginsenoside R9 DammaraneMigrated double bond (C-24/25) and OH at C-25 (epimer of R8)3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl], 20-O-β-D-glucopyranosylC48H82O19
Vina-ginsenoside R10 DammaranePyran ring in side chain6-O-β-D-glucopyranosylC36H62O10
Vina-ginsenoside R11 DammaranePyran ring in side chain6-O-[β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl]C41H70O14
Vina-ginsenoside R13 DammaraneVicinal diol system (C-24, C-25)3-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl], 20-O-β-D-glucopyranosylC48H84O20

Biosynthesis and Metabolic Pathways of Vina Ginsenoside R8

De Novo Biosynthesis of Ginsenosides (B1230088)

The journey to forming complex ginsenosides like Vina-ginsenoside R8 begins with the de novo biosynthesis of the fundamental triterpenoid (B12794562) saponin (B1150181) structure. This process involves a series of coordinated enzymatic reactions, starting from basic precursors and culminating in a diverse array of glycosylated compounds.

Role of the Mevalonate (B85504) (MVA) Pathway in Triterpenoid Saponin Synthesis

The biosynthesis of ginsenosides, which are triterpenoid saponins (B1172615), primarily utilizes the mevalonate (MVA) pathway. frontiersin.orgscielo.br This metabolic route, occurring in the cytoplasm, is responsible for producing the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.netnih.gov These molecules serve as the fundamental building blocks for the synthesis of all isoprenoids, including the triterpene backbone of ginsenosides. tandfonline.com The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps. tandfonline.com A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonic acid. researchgate.netoup.com

Enzymatic Steps in Aglycone Formation

Following the synthesis of IPP and DMAPP, these precursors are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SS) to produce squalene. mdpi.com Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). mdpi.com

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgmdpi.com In the context of ginsenoside synthesis, dammarenediol-II synthase (DDS) is a key OSC that catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type aglycone, dammarenediol-II. frontiersin.orgmdpi.comoup.com This step is considered the first committed step in the biosynthesis of dammarane-type ginsenosides. mdpi.com

Glycosylation by UDP-glycosyltransferases (UGTs)

After the formation of the aglycone backbone, a variety of ginsenosides are generated through glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). mdpi.commdpi.com UGTs transfer sugar moieties, typically glucose, from an activated sugar donor like UDP-glucose to the hydroxyl groups of the aglycone. oup.comresearchgate.net This glycosylation is the final and a crucial step in determining the structural diversity and biological activity of ginsenosides. frontiersin.orgmdpi.commdpi.com For example, the enzyme PgUGT74AE2 transfers a glucose to the C3-hydroxyl group of protopanaxadiol (B1677965) (PPD) to form ginsenoside Rh2, and PgUGT94Q2 then adds a glucose to ginsenoside Rh2 to produce ginsenoside Rg3. researchgate.netnih.gov Similarly, the formation of ginsenoside Rd from ginsenoside F2 is also catalyzed by PgUGT94Q2. researchgate.netnih.gov The introduction of two UGT genes, along with DDS and protopanaxadiol synthase, into yeast has enabled the de novo production of ginsenoside Rg3. oup.comresearchgate.net

Role of Cytochrome P450 Monooxygenases (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a superfamily of enzymes that play a critical role in the structural diversification of the triterpene skeleton through oxidation and hydroxylation reactions. mdpi.comresearchgate.net These enzymes introduce hydroxyl groups at specific positions on the aglycone, leading to different classes of ginsenosides. mdpi.commdpi.com For instance, the enzyme CYP716A47, a protopanaxadiol synthase, catalyzes the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD). mdpi.comoup.com Another key CYP450, CYP716A53v2, acts as a protopanaxadiol 6-hydroxylase, converting PPD into protopanaxatriol (B1242838) (PPT). mdpi.comoup.com The activity of these CYP450 enzymes is dependent on NADPH-cytochrome P450 reductase (CPR) as an electron donor. nih.gov

Proposed Biogenesis of this compound

While the de novo biosynthesis pathway lays the groundwork for the core ginsenoside structure, the formation of this compound is believed to occur through a subsequent modification of a pre-existing ginsenoside.

Photosensitized Oxidation Pathways (e.g., from Ginsenoside Rd)

Research suggests that this compound is not directly synthesized through the primary enzymatic pathways but is rather a product of a photosensitized oxidation reaction. tandfonline.com Specifically, it has been proposed and demonstrated that the irradiation of ginsenoside Rd in the presence of a photosensitizer can lead to the formation of this compound. tandfonline.com This reaction confirms the structure of this compound and implies a plausible biogenetic route where environmental factors like light could play a role in the chemical diversity of ginsenosides found in plants. tandfonline.com

Biotransformation and Microbial Metabolism of Ginsenosides

The bioactivity and bioavailability of ginsenosides, including this compound, are significantly influenced by metabolic transformations, primarily carried out by microorganisms. These processes, occurring both in nature and within the human gut, play a crucial role in converting major, more abundant ginsenosides into minor, often more potent, forms.

Enzymatic Conversions of Ginsenosides by Microorganisms

The structural diversity of ginsenosides is greatly expanded through the enzymatic activities of various microorganisms, including bacteria, fungi, and yeast. doi.org The primary mechanism for this biotransformation is the hydrolysis of glycosidic bonds at different positions on the ginsenoside aglycone, a process catalyzed by glycoside hydrolases (GHs). mdpi.comsemanticscholar.org Among these, β-glucosidases are the most predominant enzymes involved in converting major ginsenosides into minor ones. doi.orgjst.go.jp

These enzymatic conversions are considered a safe and commercially viable method for producing rare ginsenosides that are present in only minute quantities in the ginseng plant. doi.orgbio-integration.org The specificity of the enzymes determines the final product of the biotransformation. For instance, different β-glucosidases can selectively cleave sugar moieties at the C-3, C-6, or C-20 positions of the dammarane (B1241002) skeleton. mdpi.comsemanticscholar.org

While direct enzymatic synthesis pathways for this compound are not extensively documented, research on other ginsenosides provides a model for its potential formation. For example, the photosensitized oxidation of ginsenoside Rd has been shown to yield this compound, suggesting a potential biosynthetic link. tandfonline.com Furthermore, various microorganisms have been identified that can transform major protopanaxadiol (PPD)-type ginsenosides, the same class to which this compound belongs.

Microorganisms capable of transforming PPD-type ginsenosides are found in diverse environments, including soil and fermented foods, and as endophytes within the ginseng plant itself. mdpi.com For example, certain fungal and bacterial strains can convert ginsenoside Rb1 to ginsenoside Rd, which, as mentioned, is a potential precursor to this compound. frontiersin.orgnih.gov

The table below summarizes various microorganisms and their enzymes that are known to transform major ginsenosides into minor ginsenosides, illustrating the general pathways that could be involved in the formation of compounds like this compound.

Microorganism/Enzyme SourceMajor Ginsenoside SubstrateKey Transformation Product(s)Reference
Aspergillus nigerGinsenoside Rb1Ginsenoside Rd researchgate.net
Penicillium sp.Ginsenosides Rg1, Rc, Rb2F1, Compound Mc1 (C-Mc1), Rd2 researchgate.net
Irpex lacteusGinsenoside Rb1Ginsenoside Rd researchgate.net
Lactobacillus pentosusGinsenoside Rb1Gypenoside XVII, Compound K nih.gov
Herpetosiphon aurantiacusVina-ginsenoside R7Notoginsenoside ST-4 nih.gov
Flavobacterium sp.Ginsenoside Rb1Gypenoside XVII, Rd mdpi.com
Nodulisporium sp.Ginsenoside ReVina-ginsenoside R13 mdpi.com

Gut Microbiota-Mediated Transformations (General Ginsenoside Metabolism)

Upon oral administration, the bioavailability of many major ginsenosides is low due to their poor membrane permeability. tandfonline.com The gut microbiota plays a pivotal role in their metabolism, transforming them into more readily absorbable and often more biologically active minor ginsenosides. tandfonline.comsemanticscholar.org This transformation is primarily a process of deglycosylation, where the sugar moieties are sequentially cleaved by bacterial enzymes. biosynth.com

The composition of an individual's gut microbiota can significantly influence the metabolic profile and, consequently, the pharmacological effects of ginseng. researchgate.netsemanticscholar.org Genera such as Bacteroides and Bifidobacterium have been identified as potent metabolizers of ginsenosides. semanticscholar.org For instance, ginsenosides Rb1, Rb2, and Rc can be metabolized by intestinal bacteria into compound K. tandfonline.comsemanticscholar.org

The general metabolic pathway for PPD-type ginsenosides, to which this compound belongs, involves the stepwise hydrolysis of the sugar chains at the C-3 and C-20 positions. This process increases the lipophilicity of the compounds, facilitating their absorption into the bloodstream. nih.gov While the specific metabolism of this compound by gut microbiota has not been detailed, the established pathways for other PPD-type ginsenosides suggest that it would also be subject to deglycosylation and other potential modifications by intestinal bacteria.

The metabolic journey of ginsenosides within the gut is a key determinant of their ultimate therapeutic efficacy. The transformation of larger, more complex ginsenosides into smaller, more easily absorbed compounds like compound K is a well-documented example of the symbiotic relationship between natural products and the gut microbiome. biosynth.com

The following table lists some of the key bacterial genera involved in the transformation of major ginsenosides.

Bacterial GenusMajor Ginsenoside Substrate(s)Key Metabolite(s)Reference
BacteroidesGinsenoside Rb1, RcCompound K semanticscholar.orgsci-hub.se
BifidobacteriumGinsenoside Rb1, RcCompound K semanticscholar.orgsci-hub.se
EubacteriumGinsenoside RcCompound K sci-hub.se
RuminococcusGinsenoside Rb1Compound K semanticscholar.org
FusobacteriumProtopanaxatriol ginsenosidesGinsenoside Rh1 nih.gov

Synthetic and Semi Synthetic Approaches for Vina Ginsenoside R8 and Analogues

Chemical Synthesis Strategies for Ocotillol-type Ginsenosides (B1230088)

Chemical synthesis, particularly semi-synthesis starting from more abundant natural precursors, is a key strategy for accessing ocotillol-type ginsenosides. researchgate.netmdpi.com This approach allows for the targeted creation of specific structures and the exploration of structure-activity relationships.

The fundamental approach to creating the characteristic ocotillol skeleton involves the transformation of dammarane-type precursors. researchgate.netacs.org The biosynthesis of ocotillol-type ginsenosides is thought to proceed through the epoxidation of the C-24–C-25 double bond of dammarane (B1241002) ginsenosides, followed by an intramolecular cyclization involving the hydroxyl group at C-20. acs.org

This biosynthetic hypothesis forms the basis for the most common semi-synthetic route. The process typically starts with an abundant dammarane-type sapogenin, 20(S)-protopanaxadiol (PPD). nih.govencyclopedia.pub The key steps are:

Oxidation : The PPD is oxidized, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net This reaction generates a 24,25-epoxy intermediate. nih.govencyclopedia.pub

Cyclization : The epoxy intermediate undergoes an intramolecular ring-opening and cyclization reaction. Governed by Baldwin's rules, this 5-exo-tet cyclization results in the formation of the stable five-membered tetrahydrofuran (B95107) ring that defines the ocotillol structure. nih.govencyclopedia.pub

This oxidation and cyclization sequence typically produces a mixture of epimers at the C-24 position, namely the (24R) and (24S) forms. nih.govacs.org A specific synthesis of vina-ginsenoside R8 has been reported via the photosensitized oxidation of ginsenoside Rd. tandfonline.com

Table 1: Key Reactions in the Semi-synthesis of Ocotillol-type Aglycones

StepPrecursorReagents and ConditionsProductReference
Acetylation 20(S)-Protopanaxadiol (PPD)Acetic anhydride, DMAP, pyridineAcetylated 20(S)-PPD nih.gov
Oxidation Acetylated 20(S)-PPDm-CPBA in CH₂Cl₂Acetylated 24,25-epoxy intermediate nih.govencyclopedia.pub
Hydrolysis/Cyclization Oxidation productNaOH in CH₃OH/H₂OOcotillol-type epimers (24R and 24S) nih.govencyclopedia.pub

A significant challenge in the synthesis of ocotillol-type ginsenosides is controlling the stereochemistry at the C-24 position of the side chain. plos.org While many synthetic routes yield a roughly 1:1 mixture of the C-24 epimers, strategies have been developed to obtain specific stereoisomers. acs.org The different stereochemistry of these epimers can lead to significant differences in their biological properties and pharmacokinetic profiles. mdpi.complos.org

One successful strategy for achieving stereochemical control involves a rational protecting group strategy combined with stereoselective glycosylation. Shen et al. (2016) developed a method using gold(I)-catalyzed glycosylation with glucosyl ortho-alkynylbenzoate donors. acs.orgnih.gov This approach not only allows for the synthesis of ginsenosides with either R or S configuration at C-24 but also demonstrates unexpected regioselectivity, enabling glycosylation at the tertiary 25-OH position. nih.gov This method has been used to conveniently synthesize a variety of ocotillol-type ginsenosides, including mono- and di-O-glucosyl derivatives of both PPD and protopanaxatriol (B1242838) (PPT) types. nih.govresearchgate.net The ability to selectively synthesize these epimers is crucial for studying their distinct biological activities. plos.org

Biotechnological Production and Metabolic Engineering

As an alternative to chemical synthesis and extraction from plants, microbial cell factories offer a promising platform for the sustainable and scalable production of ginsenosides. scienceopen.comresearchgate.net Yeasts, in particular, have emerged as robust hosts for this purpose. nih.gov

Engineered yeast, such as Saccharomyces cerevisiae, is a favored host for producing ginsenosides. nih.govmdpi.com Yeasts are advantageous because they are generally recognized as safe (GRAS), have well-established genetic manipulation tools, and their cellular environment is compatible with the expression of plant-derived enzymes like cytochrome P450s. scienceopen.commdpi.com Furthermore, yeast cells possess an inherent mevalonate (B85504) (MVA) pathway, which naturally produces the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), necessary for ginsenoside synthesis. nih.govfrontiersin.org Recent work has also explored the potential of Panax vietnamensis suspension cell cultures as a direct biotechnological source for ginsenosides, including the ocotillol-type vinaginsenoside R1. frontiersin.orgresearchgate.net

The core strategy for producing ginsenosides in microbes is the reconstruction of the plant's biosynthetic pathway in the host organism. nih.govnih.gov This involves expressing a series of heterologous genes, primarily from Panax species. koreascience.kr

The key enzymes and steps are:

Skeleton Formation : The pathway begins with the cyclization of 2,3-oxidosqualene (B107256). The enzyme dammarenediol-II synthase (DDS) is introduced to produce dammarenediol-II (DM), the foundational skeleton of dammarane-type ginsenosides. frontiersin.orgrsc.org

Hydroxylation : Cytochrome P450 monooxygenases (CYP450s) and their partner, cytochrome P450 reductase (CPR), are expressed to perform specific hydroxylation reactions. For instance, PPD synthase (PPDS), a CYP450, hydroxylates DM to form protopanaxadiol (B1677965) (PPD). frontiersin.orgrsc.org

Glycosylation : The final step is the attachment of sugar moieties, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Different UGTs exhibit specificity for the position on the aglycone (e.g., C-3, C-6, C-20) and the sugar molecule they transfer, allowing for the production of a diverse range of ginsenosides. rsc.orgfrontiersin.org

By combining different sets of these enzymes, engineered yeast can be programmed to produce specific target ginsenosides. nih.gov

Simply introducing the heterologous pathway is often insufficient for high-yield production. nih.gov Metabolic engineering strategies are crucial to optimize the microbial host for efficient synthesis. researchgate.net

Key optimization strategies include:

Enhancing Precursor Supply : The native MVA pathway in yeast is often upregulated to increase the pool of precursors IPP and DMAPP. This is commonly achieved by overexpressing rate-limiting enzymes in the pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), which removes feedback inhibition. scienceopen.com Increasing the acetyl-CoA supply is also a critical prerequisite. nih.gov

Balancing Metabolic Flux : Engineering efforts must balance the carbon flux between the newly introduced ginsenoside pathway and essential native pathways, such as ergosterol (B1671047) biosynthesis, which competes for the same precursors. acs.org This can involve the modularization of synthetic pathways and fine-tuning gene expression levels using promoters of varying strengths. mdpi.comfrontiersin.org

Enzyme Engineering and Optimization : The efficiency of heterologous enzymes, particularly plant CYP450s, can be a bottleneck. Strategies to overcome this include engineering the enzymes for improved activity, co-expressing chaperone proteins to ensure proper folding, and optimizing the physical location of enzymes within the cell, for instance, by engineering the endoplasmic reticulum. koreascience.kracs.org

Through these integrated strategies, researchers have achieved significant titers for various ginsenosides, with some reaching the gram-per-liter scale in fed-batch fermentations. frontiersin.orgacs.orgnih.gov

Table 2: Examples of Engineered Yeast for Ginsenoside Production

ProductHost OrganismKey Engineering StrategiesTiterReference
Protopanaxadiol (PPD) S. cerevisiaeMVA pathway engineering, enhanced P450 expression1.72 g/L frontiersin.org
Ginsenoside Rg3 S. cerevisiaeOptimized gene modules (LKG modules), use of key UGTs254.07 mg/L frontiersin.org
3β-O-Glc²-DM S. cerevisiaeOverexpression of rate-limiting enzymes, balancing carbon flux, ER engineering766.3 mg/L acs.org
3β,20S-Di-O-Glc-DM S. cerevisiaeMultistep metabolic engineering via CRISPR/Cas92.6 g/L nih.gov

Analytical Methodologies for Vina Ginsenoside R8 Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of ginsenosides (B1230088), including Vina-ginsenoside R8. researchgate.netsigmaaldrich.com This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. sigmaaldrich.com The versatility of HPLC is enhanced by coupling it with various detectors, each offering unique advantages for ginsenoside analysis. researchgate.net

HPLC-UV/DAD for Ginsenoside Profiling

HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely used method for the analysis of ginsenosides. researchgate.netsciopen.com While ginsenosides lack strong chromophores, making their detection by UV challenging, this method can still provide valuable profiling information. nih.gov The detector measures the absorbance of the eluting compounds at specific wavelengths. For ginsenosides, detection is often performed at a low wavelength, typically around 203 nm. sciopen.com HPLC-DAD offers the advantage of acquiring the entire UV spectrum for each peak, aiding in peak purity assessment and compound identification. A study developing an HPLC-DAD-ESI-MS method successfully separated ten ginsenosides within 18 minutes, demonstrating the efficiency of this technique for ginsenoside profiling. researchgate.net

HPLC coupled with Evaporative Light Scattering Detection (ELSD)

For compounds like ginsenosides that lack a UV-absorbing chromophore, Evaporative Light Scattering Detection (ELSD) provides a valuable alternative. researchgate.netmagtechjournal.com HPLC-ELSD is a powerful technique for the quantitative analysis of these compounds. researchgate.net The detection principle involves nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. This method is particularly useful for the simultaneous determination of multiple ginsenosides in various sample matrices. magtechjournal.com For instance, an HPLC-ELSD method was developed for the simultaneous determination of eight different ginsenosides in a traditional Chinese medicine preparation, showcasing its utility in quality control. magtechjournal.com Studies have also utilized HPLC-ELSD for the qualitative and quantitative analysis of ginsenosides in wild Panax species. researchgate.net

Advanced Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has become an indispensable tool in the structural elucidation and sensitive detection of ginsenosides. nih.govsemanticscholar.org When coupled with liquid chromatography, it provides a powerful platform for the comprehensive analysis of complex samples.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller stationary phase particles, offers higher resolution, sensitivity, and speed compared to conventional HPLC. nih.gov When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a formidable tool for the comprehensive profiling and identification of ginsenosides. nih.govmdpi.com UPLC-QTOF-MS provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. researchgate.net This technique has been successfully applied to differentiate various processed ginseng products by profiling their ginsenoside content. nih.govmdpi.com In one study, UPLC-QTOF-MS analysis in positive ion mode was used to identify ginsenoside metabolites and differentiate between white, red, and black ginseng. mdpi.comnih.gov this compound was identified as one of the major ginsenoside metabolites in red ginseng through this method. mdpi.comnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is a powerful technique for both the qualitative and quantitative analysis of ginsenosides. researchgate.net It combines the separation capabilities of LC with the high mass accuracy and resolution of a QTOF mass analyzer. This enables the confident identification of known ginsenosides and the characterization of novel ones based on their accurate mass and fragmentation patterns. researchgate.net For instance, LC-Q-TOF-MS has been used for the qualitative and quantitative analysis of ginsenosides in wild Panax vietnamensis, where it was instrumental in identifying the types and determining the concentrations of various ginsenosides. researchgate.net Furthermore, this technique, particularly in an offline two-dimensional LC setup, has been employed for the systematic identification of ginsenosides in complex plant extracts. sci-hub.se

Targeted MS/MS Analysis for Structural Identification

Targeted tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural identification of ginsenosides. researchgate.netnih.gov In this approach, a specific precursor ion (the molecular ion or an adduct of the target analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable structural information, such as the nature and sequence of sugar moieties and modifications to the aglycone. nih.govnih.gov A strategy involving molecular features-oriented precursor ion selection and targeted MS/MS analysis has been proposed for the comprehensive identification of ginsenosides, leading to the characterization of a large number of these compounds in Panax ginseng. researchgate.netnih.gov This targeted approach allows for the detection and structural elucidation of even minor ginsenosides that might be missed in a full-scan analysis. researchgate.net

Pharmacological Research on Vina Ginsenoside R8: Preclinical and Mechanistic Studies

Molecular and Cellular Mechanisms of Action

Vina-ginsenoside R8, a significant saponin (B1150181) found in Vietnamese ginseng (Panax vietnamensis), has been the subject of research to elucidate its pharmacological effects at the molecular and cellular levels. biosynth.comresearchgate.net Its actions are multifaceted, involving the modulation of various cellular pathways, gene expression, and enzyme systems, which collectively contribute to its anti-inflammatory and antioxidant properties. biosynth.com

Modulation of Cellular Pathways and Gene Expression

This compound exerts its biological effects by influencing a variety of cellular signaling pathways and altering the expression of specific genes. biosynth.com Research indicates that like other ginsenosides (B1230088), its mechanism of action is tied to the regulation of pathways such as the MAPK signaling pathway. semanticscholar.orgnih.gov Ginsenosides, in general, have been shown to modulate the PI3K/Akt signaling pathway as well. nih.govnih.gov These pathways are crucial for a range of cellular functions, including growth, differentiation, and stress responses. nih.govfrontiersin.org The modulation of these pathways by this compound is a key aspect of its pharmacological activity, leading to its observed anti-inflammatory and antioxidative effects. biosynth.com

Interaction with Enzyme Systems (e.g., Endothelial Nitric Oxide Synthase (eNOS), Cytochrome P450 2E1 (CYP2E1))

Computational studies have explored the interaction of this compound with key enzyme systems, including endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1). iium.edu.myijpsr.com These enzymes are significant targets in the context of oxidative stress. ijpsr.com Molecular docking analyses have been used to predict the binding affinities and interactions of various saponins (B1172615) from Vietnamese ginseng, including this compound, with these enzymes. iium.edu.myijpsr.comscribd.com

For instance, a molecular docking study evaluated 50 saponin derivatives and found that they fit well into the binding sites of both eNOS and CYP2E1. iium.edu.myijpsr.com this compound was specifically analyzed for its interaction with eNOS, showing a binding energy that suggests a potential interaction. scribd.com These in silico findings suggest that this compound may modulate the activity of these enzymes, which play roles in vascular function and xenobiotic metabolism, respectively. ijpsr.comfrontiersin.orgthno.org

CompoundEnzymeBinding Energy (kJ/mol)Interacting Residues
This compoundeNOS-7.2His355, Leu130

Regulation of Oxidative Stress Pathways

This compound has demonstrated the ability to regulate pathways associated with oxidative stress, a key factor in the development of various pathological conditions. biosynth.comresearchgate.net Like other ginsenosides, it is thought to contribute to the body's defense against oxidative damage by influencing the balance between the production of reactive oxygen species and the antioxidant defense systems. nih.govfrontiersin.org

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, and their overproduction can lead to cellular damage. mdpi.com this compound, in line with the properties of many ginsenosides, is believed to help mitigate the harmful effects of excessive ROS. frontiersin.orgnih.gov Studies on various ginsenosides have shown they can reduce ROS production, thereby protecting cells from oxidative damage. nih.gov For example, research on ginsenoside Re demonstrated its ability to attenuate ROS accumulation in neuronal cells. nih.gov The regulation of ROS levels is a critical component of the antioxidant activity attributed to ginsenosides. nih.gov

The antioxidant effects of ginsenosides are also mediated through the modulation of endogenous antioxidant systems, including antioxidant enzymes and glutathione (B108866) (GSH). nih.govbrieflands.com Ginsenosides have been shown to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). d-nb.info Furthermore, they can increase the levels of GSH, a crucial non-enzymatic antioxidant that plays a direct role in scavenging free radicals and as a cofactor for antioxidant enzymes. d-nb.infocore.ac.uk For instance, studies on ginsenoside Rg1 have shown its capacity to increase the content of SOD and GSH. nih.gov This upregulation of the cellular antioxidant defense system is a key mechanism by which ginsenosides, and likely this compound, exert their protective effects against oxidative stress. d-nb.info

GinsenosideEffect on Antioxidant SystemModel System
Ginsenoside Rg1Increased SOD and GSH content. nih.govRat skeletal muscle. d-nb.info
Ginsan (polysaccharide from Panax ginseng)Increased SOD and GPx transcription and protein expression. core.ac.ukIrradiated mice spleen. core.ac.uk
Ginsenoside ReUpregulated glutathione peroxidase 4 (GPX4). mdpi.comSH-SY5Y cells. mdpi.com

Anti-inflammatory Signaling Modulation (e.g., NF-κB, MAPK, SIRT1 pathways)

This compound is involved in the modulation of key signaling pathways that regulate inflammation. biosynth.com Research on related ginsenosides has provided insights into these mechanisms. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. nih.govmdpi.com Studies have shown that various ginsenosides can inhibit the activation of the NF-κB pathway, a critical transcription factor for pro-inflammatory gene expression. nih.govacgpubs.org For example, Vina-ginsenoside R2 and majonoside R2 have been found to inhibit inflammation by affecting the lipopolysaccharide (LPS)-TLR4 binding on macrophages. researchgate.net

Furthermore, sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, has emerged as a crucial regulator of inflammation and cellular stress. semanticscholar.orgfrontiersin.org Several ginsenosides have been identified as activators of SIRT1. nih.gov Activation of SIRT1 can, in turn, suppress inflammatory pathways like NF-κB. semanticscholar.orgmdpi.com For instance, ginsenoside Rb1 has been shown to alleviate depressive-like behaviors by regulating SIRT1-NLRP3/Nrf2 pathways. frontiersin.org This modulation of interconnected signaling cascades underscores the complex anti-inflammatory action of ginsenosides like this compound. semanticscholar.orgfrontiersin.org

CompoundPathway Modulated
Vina-ginsenoside R2Inhibits LPS binding to TLR4
Majonoside R2Inhibits LPS binding to TLR4
Ginsenoside Rg3Regulates SIRT1, suppresses NF-κB
Ginsenoside Rb1Regulates SIRT1-NLRP3/Nrf2 pathways

In Vitro Pharmacological Activities

Antiplatelet Aggregation Activity

This compound has demonstrated notable activity against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). Isolated from the rhizomes of Panacis majoris, this compound has been shown to inhibit ADP-induced platelet aggregation with an IC50 value of 25.18 μM. Further studies have categorized its antiplatelet aggregation activity as moderate. This inhibitory effect on platelet function suggests a potential role for this compound in cardiovascular research.

Table 1: In Vitro Antiplatelet Aggregation Activity of this compound

InducerFindingSource
Adenosine Diphosphate (ADP)IC50 = 25.18 μM
Adenosine Diphosphate (ADP)Moderate inhibitory activity

Neuroprotective Effects in Cellular Models

The neuroprotective effects of ginsenosides, the class of compounds to which this compound belongs, have been investigated in various cellular models. These studies indicate that ginsenosides can counteract factors that lead to neuronal death, such as environmental toxins and apoptosis. Specifically, ginsenosides have been shown to inhibit apoptosis in neurons and exert protective effects on astrocytes.

Research on related ginsenosides has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. For instance, certain ginsenosides have been shown to reduce the formation of reactive oxygen species (ROS) in cultured astrocytes. Some ginsenosides protect against apoptosis by modulating the levels of key proteins like caspase-3 and Bcl-2. They can also promote neuronal survival and inhibit apoptosis following hypoxic-ischemic injury. While these studies were not conducted specifically on this compound, they provide a basis for understanding the potential neuroprotective mechanisms of this class of compounds.

In Vivo Pharmacological Activities in Animal Models

Cognitive Function Enhancement in Animal Models

Following a comprehensive search of scientific literature, no publicly available preclinical studies or mechanistic data were found specifically investigating the effects of this compound on cognitive function in animal models. Research on the cognitive-enhancing properties of ginsenosides has predominantly focused on other compounds within the same family, such as ginsenosides Rg1, Rb1, and Ro.

While this compound has been identified as a saponin present in certain Panax species, its individual contribution to cognitive enhancement remains uninvestigated in the context of animal studies. Standard behavioral tests used to assess learning and memory, such as the Morris water maze or passive avoidance tests, have not been reported in the scientific literature in connection with this compound. Consequently, there are no detailed research findings or data to present in tabular format regarding its specific impact on cognitive parameters in animal models.

The absence of such studies means that the mechanisms by which this compound might influence cognitive processes—be it through neuroprotective, anti-inflammatory, or other pathways—have not been elucidated. Further research is required to determine if this compound possesses cognitive-enhancing effects similar to those observed with other ginsenosides.

Structure Activity Relationship Sar Studies of Vina Ginsenoside R8 and Derivatives

Influence of Sugar Moieties on Biological Activities

The number, type, and position of sugar units attached to the ginsenoside aglycone play a pivotal role in determining its biological activity. The presence or absence of specific sugar moieties can significantly impact the molecule's interaction with biological targets.

For instance, studies on various ginsenosides (B1230088) have revealed that the presence of sugar moieties at the C-3 position is often beneficial for certain activities. Molecular modeling has shown that sugar groups at this position can form hydrogen bonds with target proteins, such as Na+/K+-ATPase, contributing to their inhibitory effects. nih.gov Conversely, the attachment of sugar molecules at the C-20 position can sometimes lead to reduced or abolished activity due to steric hindrance. nih.gov For example, protopanaxadiol (B1677965) (PPD) ginsenosides that lack a sugar at C-20, like ginsenoside Rg3 and Rh2, show significant inhibition of Na+/K+-ATPase, while those with a sugar at this position, such as ginsenosides Rb1, Rb2, and Rc, have diminished or no activity. nih.gov

The type of sugar also matters. While β-D-glucopyranosyl groups are common, the presence of other sugars like α-L-rhamnopyranosyl, α-L-arabinopyranosyl, or β-D-xylopyranosyl can alter the compound's properties. nih.gov Some less common saponins (B1172615), such as vina-ginsenosides-R5 and -R6, feature a rare α-glucosyl linkage, highlighting the structural diversity that can influence biological function. glycoscience.ru The process of steaming ginseng can cause the loss of sugar moieties at the C-20 position, leading to the formation of less polar analogs with potentially altered bioactivity. researchgate.net

The table below summarizes the influence of sugar moieties on the activity of various ginsenosides, providing insights that may be applicable to Vina-ginsenoside R8 and its derivatives.

CompoundSugar at C-3Sugar at C-6Sugar at C-20Effect on Na+/K+-ATPase Activity
Ginsenoside Rg3 DisaccharideNoneNoneSignificant Inhibition nih.gov
Ginsenoside Rh2 MonosaccharideNoneNoneSignificant Inhibition nih.gov
Protopanaxadiol (PPD) NoneNoneNoneSignificant Inhibition nih.gov
Ginsenoside Rd DisaccharideNoneMonosaccharideReduced Inhibition nih.gov
Ginsenoside Rb1 DisaccharideNoneDisaccharideAbolished Inhibition nih.gov
Ginsenoside Rc DisaccharideNoneDisaccharideAbolished Inhibition nih.gov
Protopanaxatriol (B1242838) (PPT) NoneNoneNoneConsiderable Inhibition nih.gov
Ginsenoside Re MonosaccharideMonosaccharideNoneNo Inhibition nih.gov

Impact of Aglycone Structure on Pharmacological Effects

The aglycone, or the non-sugar part of the ginsenoside, forms the backbone of the molecule and is a critical determinant of its pharmacological profile. Ginsenosides are generally classified based on their aglycone structure into types such as protopanaxadiol (PPD), protopanaxatriol (PPT), oleanolic acid, and ocotillol. nih.govnih.gov this compound belongs to the ocotillol-type. researchgate.net

The type of aglycone significantly influences the biological activity. For example, saponins with a 20(S)-protopanaxadiol or oleanolic acid aglycone are generally more potent inhibitors of cyclic AMP phosphodiesterase compared to those with a 20(S)-protopanaxatriol aglycone. glycoscience.ru The ocotillol-type saponins, characterized by an epoxy ring in the side chain, are predominantly found in Panax vietnamensis and contribute to its unique medicinal properties. researchgate.net These ocotillol-type saponins, including majonoside R2, have demonstrated notable melanogenesis inhibitory activity. researchgate.net

Structural modifications to the aglycone can further enhance biological activities. The relatively stable skeleton and the presence of reactive hydroxyl groups, such as at the C-3 position, make ginsenoside aglycones suitable for structural modifications to improve their pharmacological effects. researchgate.net

The table below illustrates how different aglycone structures correlate with specific biological activities.

Aglycone TypeExample CompoundsReported Biological Activities
Protopanaxadiol (PPD) Ginsenosides Rb1, Rc, Rd, Rg3, Rh2Anti-cancer, anti-inflammatory, neuroprotective effects. nih.gov Metabolites like Compound K show potent cytotoxicity against tumor cells. nih.gov
Protopanaxatriol (PPT) Ginsenosides Re, Rf, Rg1, Rh1Cardioprotective, anti-fatigue effects. mdpi.com Metabolite Ginsenoside Rh1 exhibits anti-inflammatory and anti-allergic effects. nih.gov
Ocotillol (OCT) Majonoside R2, Vina-ginsenoside R2Anti-melanogenic activity, anti-stress effects. researchgate.nettandfonline.com
Oleanolic Acid Ginsenoside RoHepatoprotective, anti-inflammatory effects. semanticscholar.org

Stereochemical Influences on Activity (e.g., C-20 configuration)

The three-dimensional arrangement of atoms, or stereochemistry, within a ginsenoside molecule is a crucial factor influencing its biological activity. The configuration at the C-20 position, in particular, has been shown to have a profound impact on the pharmacological effects of ginsenosides. researchgate.net

For example, the stereoisomers 20(S)-ginsenoside Rh2 and 20(R)-ginsenoside Rh2 exhibit different biological activities. Studies have shown that only the 20(S)-epimer of ginsenoside Rh2 demonstrates significant antiproliferative effects on prostate cancer cells, indicating that the stereochemistry of the hydroxyl group at C-20 is critical for its antitumor activity. nih.gov Similarly, during the steaming process of ginseng, the less polar ginsenosides 20(S)-G-Rg3 and 20(R)-G-Rg3 are formed, each with potentially distinct biological profiles. researchgate.net

The configuration of the double bond in the side chain can also be a determining factor. For instance, the carbon chemical shift value of ginsenoside Rh4 has been used to distinguish between the 20(22)E and 20(22)Z configurations, which were further confirmed by NOESY spectra. researchgate.net this compound possesses a side chain with a migrated double bond, a structural feature that was confirmed through synthesis and comparison with related compounds. tandfonline.com This highlights the importance of subtle stereochemical differences in defining the structure and, consequently, the function of these complex natural products.

The table below presents examples of how the C-20 configuration affects the biological activity of certain ginsenosides.

CompoundC-20 ConfigurationObserved Biological Activity
Ginsenoside Rh2 20(S)Proliferation inhibition on prostate cancer cells. nih.gov
Ginsenoside Rh2 20(R)No significant proliferation inhibition on prostate cancer cells. nih.gov
Ginsenoside Rg3 20(S)Increased during steaming of ginseng, contributing to antiproliferative activity. researchgate.net
Ginsenoside Rg3 20(R)Increased during steaming of ginseng, contributing to antiproliferative activity. researchgate.net

Future Research Directions and Translational Potential

Elucidation of Novel Biosynthetic Pathways for Vina-ginsenoside R8

The biosynthesis of ginsenosides (B1230088) is a complex process originating from two primary isoprenoid precursor pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids frontiersin.orgresearchgate.netetals.org. These pathways supply the universal precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) frontiersin.orgfrontiersin.org. Subsequent condensation and cyclization reactions, catalyzed by enzymes such as dammarenediol-II synthase (DDS), convert 2,3-oxidosqualene (B107256) into the dammarane (B1241002) skeleton etals.orgfrontiersin.org.

This compound belongs to the ocotillol-type subclass, which is characterized by a five-membered epoxy ring at the C-20 position of the aglycone sci-hub.senih.gov. This structure is typically formed from protopanaxatriol (B1242838) (PPT), a derivative of the dammarane skeleton sci-hub.se. The final, intricate structures of ginsenosides are built through tailoring reactions involving hydroxylation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively frontiersin.org.

Future research must focus on identifying the specific CYP450 and UGT enzymes responsible for converting a PPT-type precursor into this compound. Transcriptome analysis of P. vietnamensis, the plant in which this compound is found, combined with functional genomics, will be crucial for discovering the novel genes encoding these specific enzymes researchgate.net. Elucidating this precise enzymatic sequence is the foundational step for enabling biotechnological production and the creation of novel analogues.

Advanced Synthetic Biology Approaches for Sustainable Production

The natural abundance of rare ginsenosides like this compound is extremely low, making extraction from plant sources inefficient and unsustainable researchgate.net. Synthetic biology offers a promising alternative for large-scale, consistent, and cost-effective production koreascience.kr. The heterologous expression of ginsenoside biosynthetic pathways in microbial chassis, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, has been successfully demonstrated for other rare ginsenosides sci-hub.seresearchgate.net.

The strategy for producing this compound would involve:

Pathway Reconstruction : Introducing the identified genes for the key enzymes—dammarenediol-II synthase, the specific CYP450s, and the UGTs responsible for its formation—into a microbial host frontiersin.org.

Metabolic Engineering : Optimizing the host's native metabolic pathways to increase the supply of precursors like IPP and DMAPP frontiersin.org.

Fermentation Optimization : Fine-tuning fermentation conditions to maximize yield and productivity.

Considerable progress has already been made in producing ginsenosides like Compound K in engineered microbes, demonstrating the viability of this approach researchgate.netmdpi.com. Applying these established synthetic biology principles could secure a sustainable supply of this compound for extensive preclinical and potential clinical investigation koreascience.kr.

Identification of Specific Cellular and Molecular Targets for this compound

Understanding the specific molecular interactions of this compound is key to unlocking its therapeutic potential. Its mode of action is suggested to involve the modulation of cellular pathways related to antioxidative and anti-inflammatory effects biosynth.com.

One study reported that this compound inhibits adenosine (B11128) diphosphate (ADP)-induced platelet aggregation with a half-maximal inhibitory concentration (IC50) of 25.18 μM, indicating a potential interaction with targets in the platelet activation cascade medchemexpress.comchemsrc.com.

Furthermore, computational studies have predicted its binding to key enzymes involved in oxidative stress. A molecular docking analysis evaluated the interaction of 50 saponin (B1150181) derivatives from Vietnamese ginseng with endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), two enzymes implicated in the production of free radicals ijpsr.com. This compound showed favorable binding affinity for eNOS.

Table 1: Predicted Molecular Interactions of this compound

Data sourced from a molecular docking study ijpsr.com.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Endothelial Nitric Oxide Synthase (eNOS)-8.3Arg252, Ala268, Asn368

These findings suggest that eNOS is a plausible molecular target for this compound, potentially explaining its antioxidative properties biosynth.comijpsr.com. Future research should aim to validate these computational predictions through in vitro enzymatic assays and binding studies.

Exploration of this compound in Preclinical Models of Neurological and Inflammatory Disorders

Ginsenosides as a class are widely studied for their neuroprotective and anti-inflammatory activities mdpi.comnih.gov. Compounds like ginsenoside Rd have shown protective effects in preclinical models of ischemic stroke, Alzheimer's disease, and Parkinson's disease nih.gov. Similarly, ginsenosides have demonstrated therapeutic potential in models of inflammatory conditions like inflammatory bowel disease (IBD) researchgate.net. The reported neuroprotective and anti-inflammatory potential of this compound makes it a strong candidate for evaluation in similar models biosynth.com.

Future preclinical research should explore this compound in established animal models, including:

Neurological Disorders :

Ischemic Stroke : Models such as middle cerebral artery occlusion (MCAO) in rats could be used to assess its ability to reduce infarct volume and improve neurological outcomes nih.gov.

Neurodegenerative Diseases : Its efficacy could be tested in transgenic mouse models of Alzheimer's disease to evaluate its impact on amyloid-β deposition, tau pathology, and cognitive deficits frontiersin.org. For Parkinson's disease, models using neurotoxins could assess its protective effect on dopaminergic neurons nih.gov.

Inflammatory Disorders :

Inflammatory Bowel Disease : The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a standard for evaluating anti-inflammatory effects on the gut researchgate.net.

Systemic Inflammation : Lipopolysaccharide (LPS)-induced inflammation models can be used to study its effect on pro-inflammatory cytokine production and signaling pathways like NF-κB nih.govresearchgate.net.

These studies are essential to translate the in vitro and in silico findings into tangible evidence of its therapeutic potential.

Development of this compound Analogues with Enhanced Bioactivity

Structural modification of natural products is a common strategy to improve their pharmacological properties, such as potency, solubility, and bioavailability. The development of this compound analogues represents a promising avenue for future research. The complex structure of this compound, with its ocotillol skeleton and multiple sugar moieties, offers several sites for chemical or enzymatic modification nih.gov.

Strategies for creating novel analogues could include:

Semi-synthesis : Chemical reactions, such as esterification at the hydroxyl groups, can be employed to create derivatives nih.govnih.gov. The synthesis of fatty acid esters of other ginsenosides has been shown to enhance anti-tumor activity nih.gov.

Enzymatic Modification : Utilizing specific enzymes like glycosidases or glycosyltransferases can precisely add or remove sugar units nih.govmdpi.com. For example, a novel bioactive ginsenoside was synthesized from ginsenoside Rg3 using a UGT from Bacillus subtilis, resulting in a compound with enhanced water solubility and stronger anticancer activity mdpi.com. An enzyme has also been identified that can transform the related Vina-ginsenoside R7 into another rare ginsenoside, notoginsenoside ST-4, highlighting the potential of biocatalysis nih.govresearchgate.net.

By generating a library of this compound analogues, researchers can perform structure-activity relationship (SAR) studies to identify compounds with enhanced anti-platelet, anti-inflammatory, or neuroprotective effects.

Methodological Advancements in Analytical Characterization of this compound

The accurate identification and quantification of this compound, especially within the complex chemical matrix of a Panax extract, requires sophisticated analytical techniques. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) are used, they often lack the sensitivity and specificity needed for rare ginsenosides researchgate.netkoreascience.krsci-hub.se.

Methodological advancements are crucial for robust research and quality control. Future characterization of this compound will rely on:

Ultra-High Performance Liquid Chromatography (UPLC) : Offers higher resolution and faster analysis times compared to conventional HPLC koreascience.krmdpi.com.

High-Resolution Mass Spectrometry (HRMS) : Coupling UPLC with techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometry provides accurate mass measurements, enabling confident identification and structural elucidation of ginsenosides and their metabolites researchgate.netmdpi.comnih.gov.

Tandem Mass Spectrometry (MS/MS) : This technique provides detailed fragmentation patterns that help determine the structure of the aglycone and the sequence and linkage positions of the sugar chains, which is essential for differentiating isomers researchgate.netresearchgate.net. A targeted MS/MS analysis strategy, which selects precursor ions based on the known molecular features of ginsenosides, can comprehensively identify even minor compounds in a complex sample researchgate.net.

These advanced hyphenated techniques are indispensable for pharmacokinetic studies, metabolomic analyses, and ensuring the quality and consistency of this compound preparations for research purposes mdpi.com.

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of Vina-ginsenoside R8 in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 203 nm for purity assessment. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals (e.g., olefinic protons at δ 5.3–5.6 ppm) and carbon resonances for glycosidic linkages. Compare retention times and spectral data with reference standards (CAS: 156042-22-7; molecular formula: C₄₈H₈₂O₁₉) .

Q. What analytical techniques are recommended to assess the purity of this compound?

  • Methodological Answer : HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) ensures accurate quantification. Optimize mobile phases (e.g., acetonitrile-water gradients) to resolve R8 from structurally similar saponins. Validate methods using certified reference materials (≥98% purity) and report relative retention times and peak area ratios .

Q. What are the key physicochemical properties of this compound relevant to solubility and bioavailability studies?

  • Methodological Answer : Determine logP values using shake-flask or chromatographic methods to assess hydrophobicity. Evaluate solubility in polar (e.g., water, ethanol) and nonpolar solvents. Use in silico tools like SwissADME to predict membrane permeability and bioavailability based on molecular weight (963.15 g/mol) and hydrogen-bond donor/acceptor counts .

Advanced Research Questions

Q. How can computational methods elucidate this compound’s binding mechanisms to inflammatory targets like TNF-α?

  • Methodological Answer : Perform molecular docking using AutoDock4 or Vina to model interactions between R8 and TNF-α’s active site (PDB ID: 2AZ5). Apply molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Q. What in vitro experimental designs are optimal for evaluating R8’s anti-inflammatory effects?

  • Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA. Include dose-response curves (e.g., 1–50 μM R8) and positive controls (e.g., dexamethasone). Assess cytotoxicity with MTT assays and normalize cytokine levels to cell viability. Triplicate experiments with ANOVA analysis (p < 0.05) are critical .

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct systematic reviews to identify variability in experimental conditions (e.g., cell lines, assay protocols). Use meta-analysis to aggregate data, applying random-effects models to account for heterogeneity. Reproduce key studies with standardized protocols and report effect sizes with 95% confidence intervals .

Q. What strategies improve the translational relevance of preclinical studies on R8’s anticancer potential?

  • Methodological Answer : Employ patient-derived xenograft (PDX) models or 3D tumor spheroids to mimic in vivo microenvironments. Combine R8 with chemotherapeutics (e.g., cisplatin) to assess synergism via Chou-Talalay analysis. Validate findings using RNA-seq to identify pathway-level changes (e.g., apoptosis, angiogenesis) .

Q. How should researchers design pharmacokinetic studies for this compound?

  • Methodological Answer : Administer R8 intravenously (IV) and orally to rodents, collecting plasma samples at 0–24 hours. Quantify R8 and metabolites via LC-MS/MS. Calculate pharmacokinetic parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis. Compare bioavailability between formulations (e.g., nanoparticles vs. free compound) .

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